molecular formula C6H8BrClN2O2 B2871040 Methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate hydrochloride CAS No. 2377032-27-2

Methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate hydrochloride

Cat. No.: B2871040
CAS No.: 2377032-27-2
M. Wt: 255.5
InChI Key: SIWUAZVPAXQBRP-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate hydrochloride is a brominated derivative of imidazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 4th position and a methyl group at the 5th position of the imidazole ring, along with a carboxylate ester group and a hydrochloride counterion. It is a versatile intermediate used in various chemical, biological, and pharmaceutical applications.

Synthetic Routes and Reaction Conditions:

  • Imidazole Synthesis: The compound can be synthesized starting from imidazole or its derivatives. One common method involves the bromination of 5-methyl-1H-imidazole-2-carboxylate followed by esterification.

  • Bromination Reaction: The bromination step typically involves the use of brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable solvent like acetic acid.

  • Esterification: The carboxylate group is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the bromine atom, leading to the formation of different brominated imidazoles.

  • Substitution: Substitution reactions at the imidazole ring can introduce various functional groups, enhancing the compound's reactivity and utility.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Brominated imidazoles with reduced bromine content.

  • Substitution Products: Functionalized imidazoles with different substituents.

Scientific Research Applications

Chemistry: Methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate hydrochloride is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of brominated compounds with biological systems. Medicine: The compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities. Industry: It is utilized in the development of agrochemicals and dyes due to its versatile chemical properties.

Mechanism of Action

The mechanism by which Methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Methyl 4-bromo-1H-imidazole-2-carboxylate hydrochloride: Similar structure but lacks the methyl group at the 5th position.

  • Methyl 5-methyl-1H-imidazole-2-carboxylate hydrochloride: Similar structure but lacks the bromine atom at the 4th position.

Uniqueness: The presence of both the bromine atom and the methyl group in Methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate hydrochloride provides unique chemical reactivity and biological activity compared to its analogs.

This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications. Its synthesis, reactions, and applications highlight its importance in advancing research and development across multiple fields.

Properties

IUPAC Name

methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2.ClH/c1-3-4(7)9-5(8-3)6(10)11-2;/h1-2H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWUAZVPAXQBRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C(=O)OC)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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